N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-13-11(16)9-7-14-15-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
HSBKIQXZBIILPR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(NN=C1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine and β-Dicarbonyl Derivatives
Step 1: Formation of pyrazole core via cyclization
- Reactants: Phenylhydrazine derivatives and methyl acetoacetate or ethyl pyruvate.
- Reaction Conditions: Reflux in ethanol or acetic acid with acid catalysts like acetic acid or hydrochloric acid.
- Outcome: Formation of 1H-pyrazol-5(4H)-one intermediates.
Step 2: Formylation at N1 position
- Reagents: Phosphoryl chloride or Vilsmeier reagent (DMF + POCl₃).
- Conditions: Reflux at 80–100°C.
- Outcome: N-formyl pyrazole derivatives suitable for subsequent substitution.
Step 3: Chlorination or substitution at C4 position
- Reagents: N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
- Conditions: Controlled temperature (0–25°C).
- Outcome: 4-chloropyrazole derivatives.
Step 4: Side-chain attachment and amidation
- Reactants: Piperidine derivatives (e.g., 3-aminopiperidine) and ethylamine.
- Reaction Conditions: Use of coupling agents like EDCI or DCC in polar aprotic solvents such as DMF or DMSO.
- Outcome: Formation of the piperidinyl side chain attached at C3.
Step 5: Final amidation at the 4-position
- Reagents: Carboxylic acid derivatives or activated intermediates (e.g., acid chlorides).
- Conditions: Room temperature or gentle heating.
- Outcome: Formation of the carboxamide linkage, yielding the target compound.
Advantages: High regioselectivity, good yields, and modular approach for substituent variation.
Heterocyclic Ring Construction via Condensation and Cyclization
Method: Employing Claisen–Schmidt condensation to synthesize fused pyrazole derivatives, followed by functionalization.
- Starting materials: 1H-pyrazole-4-carbaldehyde derivatives and 4-phenylbut-3-en-2-one derivatives.
- Reaction conditions: KOH-catalyzed condensation in ethanol or water at 20–85°C.
- Outcome: Asymmetric MACs fused with aryl groups.
- Cyclization with piperidine derivatives via nucleophilic substitution.
- Introduction of ethyl groups through alkylation reactions.
- Final amidation to incorporate the carboxamide group.
Advantages: Enables synthesis of diverse derivatives with potential biological activity.
Specific Data Tables for Synthesis Parameters
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, featuring a piperidine ring and a carboxamide functional group. This compound has a molecular weight of approximately 218.29 g/mol. Pyrazoles are known for their diverse biological activities, making derivatives like this compound interesting in pharmaceutical research.
Scientific Research Applications
This compound has potential applications in various fields:
- Pharmaceutical Development The compound's unique structural combination of an ethyl group, piperidine ring, and carboxamide functionality contributes to its unique biological activities compared to similar compounds. Its ability to modulate protein kinases makes it particularly interesting for therapeutic applications targeting inflammatory diseases.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole | Contains piperidine and pyrazole | Known for its anti-inflammatory properties |
| 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole | Methyl substitution at position 1 | Exhibits different pharmacological profiles |
| Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate | Ethyl ester instead of amide | Potentially different solubility and reactivity |
Mechanism of Action
The mechanism of action of N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations:
Substituent Impact on Molecular Weight and Lipophilicity :
- The addition of a phenyl group (e.g., in N-Ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide) increases molecular weight by ~88 Da compared to the parent compound, likely enhancing hydrophobicity and membrane permeability .
- Replacement of the piperidine ring with a pyrazolo-pyridine core (as in ) introduces aromaticity and planar rigidity, which may alter receptor binding kinetics.
Functional Group Variations: Methylthio groups (e.g., in ) could improve metabolic stability compared to ethyl or piperidinyl groups due to sulfur’s resistance to oxidative enzymes.
Physicochemical Properties
- Lipophilicity (LogP) : The ethyl and piperidinyl groups in the parent compound likely confer moderate lipophilicity (predicted LogP ~1.5–2.0), balancing blood-brain barrier penetration and solubility. In contrast, methylthio-substituted analogs () may have higher LogP values, favoring tissue retention.
- Metabolic Stability : Piperidine rings are prone to cytochrome P450-mediated oxidation, whereas methylthio or oxadiazole groups () could enhance stability through steric or electronic effects.
Biological Activity
N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the pharmaceutical field. This article synthesizes current knowledge on its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes a piperidine ring and a carboxamide functional group, contributing to its biological properties. Its molecular formula is with a molecular weight of approximately 218.29 g/mol. The presence of these functional groups is crucial for its interaction with biological systems.
This compound exhibits significant biological activity through its interaction with various protein targets, particularly protein kinases. This interaction is essential for modulating pathways involved in inflammation and cancer progression. Studies indicate that this compound inhibits specific kinases associated with inflammatory responses, making it a candidate for treating inflammatory diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Modulates pathways related to inflammation through kinase inhibition. |
| Anticancer | Exhibits antiproliferative effects on various cancer cell lines, including breast and liver cancer cells. |
| Antimicrobial | Shows potential antimicrobial properties against certain pathogens. |
Case Studies and Research Findings
- Anticancer Activity : Research has demonstrated that compounds similar to this compound can inhibit the growth of several cancer cell types, including lung, colorectal, and prostate cancers. For instance, derivatives of pyrazoles have shown promising results in reducing cell viability in vitro, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- Inflammatory Response Modulation : In studies focusing on inflammatory diseases, this compound has been noted for its ability to inhibit specific kinases involved in the inflammatory response. This suggests potential therapeutic applications for conditions such as rheumatoid arthritis or other inflammatory disorders.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, which could be explored further for developing new antibiotics or treatments against resistant bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole | Contains piperidine and pyrazole | Known for anti-inflammatory properties |
| 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole | Methyl substitution at position 1 | Exhibits different pharmacological profiles |
| Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate | Ethyl ester instead of amide | Potentially different solubility and reactivity |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the significance of specific functional groups in determining the pharmacological profile.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
